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molecular formula C9H8BrNO B7938950 3-(3-Bromophenyl)-3-hydroxypropanenitrile

3-(3-Bromophenyl)-3-hydroxypropanenitrile

Cat. No. B7938950
M. Wt: 226.07 g/mol
InChI Key: QECINZIVUJFZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895782B2

Procedure details

To a cold (−50° C.) stirred solution of potassium tert-butoxide (1M/THF, 703 mL, 703 mmol) under argon was added CH3CN (27.73 g, 675.6 mmol) via syringe over 5 min and the reaction mixture was stirred at −50° C. for 30 min. Then a solution of 3-bromobenzaldehyde (22) (100 g, 540.5 mmol) was added over 5 min. The reaction mixture was stirred for 30 min at −50° C. and allowed to warm to room temperature. Aqueous NH4Cl (25%, 250 mL) was added, the mixture was stirred and layers were separated. Organic layer was washed with saturated brine (200 mL), dried over anhydrous Na2SO4, filtered, the filtrate was concentrated under reduced pressure and the residue was dried in vacuum overnight to give hydroxynitrile 23 as a pale yellow oil. Yield (117.6 g, 96%); 1H NMR (400 MHz, DMSO-d6) δ 7.60 (t, J=1.6 Hz, 1H), 7.46 (ddd, J=7.6, 2.0, 1.2 Hz, 1H), 7.40 (dd, J=7.6, 2.0 Hz, 1H), 7.31 (t, J=7.6 Hz, 1H), 6.05 (d, J=4.8 Hz, 1H), 2.94-2.80 (m, 2H).
Quantity
703 mL
Type
reactant
Reaction Step One
Name
Quantity
27.73 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]#[N:9].[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15]>[NH4+].[Cl-]>[Br:10][C:11]1[CH:12]=[C:13]([CH:14]([OH:15])[CH2:7][C:8]#[N:9])[CH:16]=[CH:17][CH:18]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
703 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
27.73 g
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at −50° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
Organic layer was washed with saturated brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CC#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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